
1,1,1-Trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol is a chemical compound with the molecular formula C13H12Cl3NO2 It is characterized by the presence of a quinoline ring substituted with a methoxy group at the 6th position and a trichloromethyl group at the 1st position of the propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol typically involves the reaction of 6-methoxyquinoline with trichloroacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated products.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
1,1,1-Trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential antimicrobial or anticancer effects. The trichloromethyl group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol
- 1,1,1-Trichloro-3-(quinolin-4-yl)propan-2-ol
- 1,1,1-Trichloro-3-(6-chloroquinolin-4-yl)propan-2-ol
Uniqueness
1,1,1-Trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol is unique due to the presence of the methoxy group at the 6th position of the quinoline ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Propiedades
Número CAS |
5443-15-2 |
|---|---|
Fórmula molecular |
C13H12Cl3NO2 |
Peso molecular |
320.6 g/mol |
Nombre IUPAC |
1,1,1-trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol |
InChI |
InChI=1S/C13H12Cl3NO2/c1-19-9-2-3-11-10(7-9)8(4-5-17-11)6-12(18)13(14,15)16/h2-5,7,12,18H,6H2,1H3 |
Clave InChI |
ZCRUVFSJUVJMSI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1)CC(C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


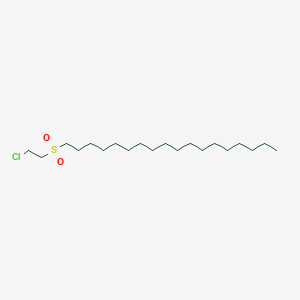
![1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14009493.png)
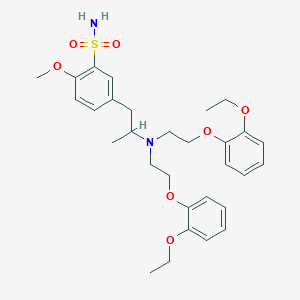
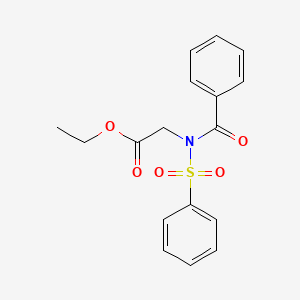
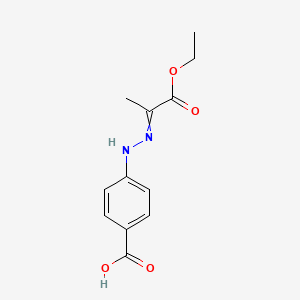
![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine](/img/structure/B14009512.png)
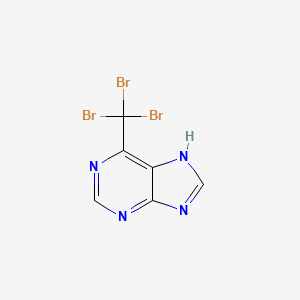
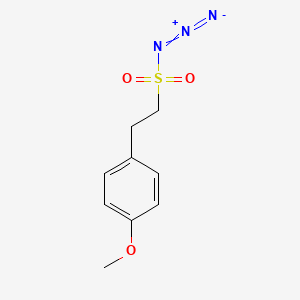

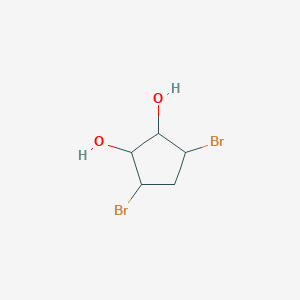
![2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14009534.png)
![N-[2-(1,4-dimethyl-6,7,8,9-tetrahydrodibenzofuran-3-yl)ethyl]formamide](/img/structure/B14009538.png)
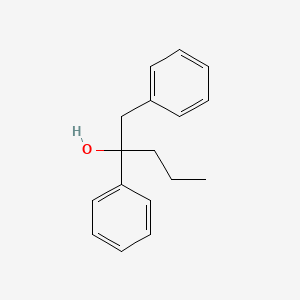
![N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14009551.png)
